(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
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Overview
Description
- The final step involves the introduction of the trifluoromethoxyphenyl group, typically through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
- Explored for its antimicrobial properties, particularly against resistant strains of bacteria.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of intermediates for pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone typically involves multiple steps:
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Formation of Quinolin-2-yloxy Intermediate:
- Quinoline is reacted with an appropriate halogenating agent to introduce a leaving group at the 2-position.
- This intermediate is then treated with a nucleophile to form the quinolin-2-yloxy group.
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Synthesis of Pyrrolidin-1-yl Intermediate:
- Pyrrolidine is functionalized at the nitrogen atom, often through alkylation or acylation reactions.
-
Coupling Reaction:
- The quinolin-2-yloxy intermediate is coupled with the pyrrolidin-1-yl intermediate under conditions that facilitate the formation of the desired bond, often using a base and a coupling reagent.
Mechanism of Action
The mechanism of action of (3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone involves its interaction with biological macromolecules such as DNA, proteins, and enzymes. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity to specific protein targets, potentially inhibiting their function.
Comparison with Similar Compounds
(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(4-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(4-chlorophenyl)methanone: Contains a chloro group instead of a trifluoromethoxy group.
Uniqueness:
- The trifluoromethoxy group in (3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone enhances its lipophilicity and metabolic stability, potentially leading to better pharmacokinetic properties compared to its analogs.
- The combination of the quinoline and pyrrolidine moieties provides a unique scaffold for interaction with biological targets, offering distinct biological activities.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.
Properties
IUPAC Name |
(3-quinolin-2-yloxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3/c22-21(23,24)29-16-8-5-15(6-9-16)20(27)26-12-11-17(13-26)28-19-10-7-14-3-1-2-4-18(14)25-19/h1-10,17H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFPIKJHHVJLOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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